molecular formula C12H16N2O2S B8276830 3-Methyl-1-(pyridine-2-sulfonyl)-2,3,4,7-tetrahydro-1H-azepine

3-Methyl-1-(pyridine-2-sulfonyl)-2,3,4,7-tetrahydro-1H-azepine

Cat. No.: B8276830
M. Wt: 252.33 g/mol
InChI Key: HMLVZLLDKBQVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyridine-2-sulfonyl)-2,3,4,7-tetrahydro-1H-azepine is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylsulfonyl-2,3,4,7-tetrahydroazepine

InChI

InChI=1S/C12H16N2O2S/c1-11-6-3-5-9-14(10-11)17(15,16)12-7-2-4-8-13-12/h2-5,7-8,11H,6,9-10H2,1H3

InChI Key

HMLVZLLDKBQVFU-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCN(C1)S(=O)(=O)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyridine-2-sulfonic acid allyl-(2-methyl-pent-4-enyl)-amide (1.2 g, 4.3 mmol) was diluted in CH2Cl2 (100 ml). After carefully degass by Ar, Grubbs catalyst (0.35 g, 0.43 mmol) was added under Ar protection. The mixture was then refluxed for 2 h before the reaction mixture was concentrated by rotary evaporation. The product was purified by column chromatography (5%-20% EtOAc/hexanes) to give the title compound (0.9 g, 83% yield): MS (M+H+):253.2; 1H-NMR (400 Hz, CDCl3): d=8.70(d, 1H), 8.0-7.75(m, 2H), 7.5 (m, 1H) 5.79-5.60(m, 2H), 4.00(d, 2H), 3.65(dd, 1H), 3.22(dd, 1H), 2.30-2.05(m, 3H), 0.96(d, 3H)
Name
Pyridine-2-sulfonic acid allyl-(2-methyl-pent-4-enyl)-amide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Name
C=CCC(C)CN(CC=C)S(=O)(=O)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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